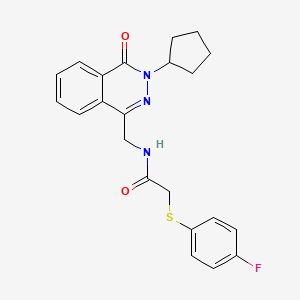

![molecular formula C8H5ClN2O2S3 B3004792 methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate CAS No. 213212-11-4](/img/structure/B3004792.png)

methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

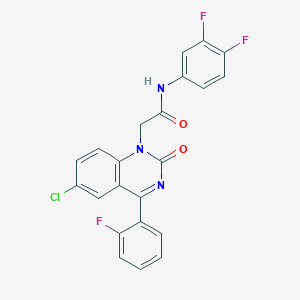

“Methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate” is a chemical compound with the linear formula C10H7ClN2O2S2 . It is a solid substance with a molecular weight of 286.76 .

Synthesis Analysis

The synthesis of this compound involves the reactions of 2-, 3- and 4-aminopyridines with 4,5-dichloro-1,2,3-dithiazol-ium chloride (Appel salt) to give N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines . The reactions were optimized with respect to base, temperature, and reaction time .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H7ClN2O2S2/c1-15-10(14)6-2-4-7(5-3-6)12-9-8(11)13-17-16-9/h2-5H,1H3/b12-9- .Chemical Reactions Analysis

The dithiazole moiety in this compound has the ability to undergo nucleophilic attacks, thanks to the latent cyano group within the dithiazole moiety . The thermolysis of several N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines gives a mixture of thiazolopyridine-2-carbonitriles in low to moderate yields .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 286.76 . The linear formula of this compound is C10H7ClN2O2S2 .Scientific Research Applications

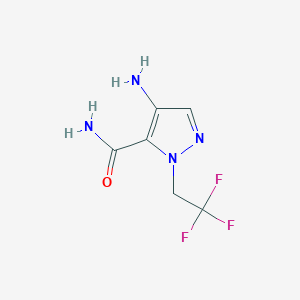

Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines

The compound can be used in the synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. These are prepared and fully characterized, and they show interesting antitumor, antibacterial, antifungal, and herbicidal activity .

Inhibitor of Serine Proteases

The 1,2,3-dithiazole ring in the compound acts as an inhibitor of several enzymes that are structurally related to serine proteases . This makes it potentially useful in the development of new drugs.

Precursor to Other Heterocycles

The compound can be transformed into useful acyclic functionalities such as cyanothio-formanilides, N-arylcyanoformimidoyl chlorides, and N-arylisothiocyanates . This makes it a valuable precursor in the synthesis of other heterocycles.

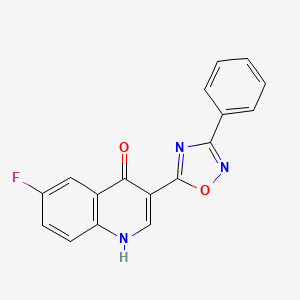

Synthesis of 4-Hydroxy-2-quinolones

The compound can be used in the synthesis of 4-Hydroxy-2-quinolones, which are valuable in drug research and development . These compounds show unique biological activities and are used in the synthesis of related four-membered to seven-membered heterocycles .

Biological and Pharmaceutical Importance

The compound has biological and pharmaceutical importance due to its utilities as drugs isolated from naturally occurring compounds . For example, quinines from Cinchona bark have been isolated from natural sources .

Anti-inflammatory and Analgesic Activities

Some derivatives of the compound showed anti-inflammatory and analgesic activities along with ulcerogenic index . This suggests potential applications in the treatment of inflammation and pain.

Safety And Hazards

properties

IUPAC Name |

methyl 3-[(4-chlorodithiazol-5-ylidene)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S3/c1-13-8(12)5-4(2-3-14-5)10-7-6(9)11-16-15-7/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSCRMRWEYZHOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)N=C2C(=NSS2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methoxybenzenesulfonamide](/img/structure/B3004710.png)

![methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3004712.png)

![(E)-2-cyano-N-cyclohexyl-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B3004713.png)

![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B3004717.png)

![N-[1,1,1,3,3,3-hexafluoro-2-(pyrimidin-2-ylamino)propan-2-yl]-4-methylbenzamide](/img/structure/B3004718.png)

![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B3004731.png)